beta-Apo-13-carotenone

Vue d'ensemble

Description

Il est postulé qu'il s'agit d'un produit de clivage précoce du β-carotène en route vers les acides trisporiques, qui agissent comme facteurs morphogénétiques pendant la reproduction sexuée des zygomycètes . D'Orenone a été étudié pour son rôle dans le blocage de la croissance apicale hautement polarisée des poils racinaires en interférant avec le réseau de transport de l'auxine médié par PIN2 à l'apex de la racine .

Méthodes De Préparation

D'Orenone est synthétisé comme un produit de clivage précoce du β-carotène. La voie de synthèse implique le clivage oxydatif du β-carotène, un processus facilité par les dioxygénases de clivage des caroténoïdes (CCD). Cette réaction produit divers apocaroténoïdes, dont D'Orenone

Analyse Des Réactions Chimiques

Formation via Oxidative Cleavage of β-Carotene

Beta-Apo-13-carotenone is primarily synthesized through the eccentric cleavage of β-carotene at the 13,14 double bond. This process occurs via:

-

Enzymatic pathways : Catalyzed by β-carotene 9',10'-dioxygenase and β-carotene 15,15'-dioxygenase, which generate biradical intermediates during oxygen-dependent cleavage .

-

Non-enzymatic autoxidation : In the presence of triplet oxygen (³O₂), β-carotene undergoes oxidation to form β-carotene endoperoxides (βCar-EPOs), which subsequently degrade into β-Apo-13-carotenone .

Triplet-State Reactivity with Molecular Oxygen

The compound’s triplet excited state (³βCar) drives its reactions with oxygen :

| Reaction Type | Mechanism | Products |

|---|---|---|

| Triplet-triplet quenching | ³βCar + ³O₂ → βCar-EPOs | Endoperoxide intermediates (e.g., βCar-7,10-EPO) |

| Photochemical breakdown | Light-induced cleavage of βCar-EPOs | ¹O₂, free radicals, and degraded carotenes (e.g., β-cyclocitral) |

This reactivity explains its pro-oxidant activity , as photolysis of βCar-EPOs releases singlet oxygen (¹O₂) and triggers free radical cascades .

Receptor Binding and Antagonism

This compound interacts with nuclear receptors through competitive binding :

Retinoic Acid Receptor (RAR) Affinity

| Receptor Subtype | Binding Affinity (nM) | Comparison to atRA |

|---|---|---|

| RARα | 5.2 ± 1.3 | 1.4-fold weaker |

| RARβ | 4.8 ± 0.9 | Equivalent |

| RARγ | 6.7 ± 1.1 | 1.2-fold weaker |

Data derived from competitive radioligand assays .

The compound acts as a high-affinity antagonist for RARs and retinoid X receptor α (RXRα), effectively blocking 9-cis-retinoic acid–mediated transactivation at concentrations as low as 1 nM .

Degradation and Byproduct Formation

This compound undergoes further oxidation and fragmentation:

-

Thermal decomposition : Stable in the dark but degrades into volatile aldehydes (e.g., diacetyl) and low-mass radicals under aerobic conditions .

-

Photolytic breakdown : Releases ¹O₂ and generates allylic biradicals, which fragment into products like apo-10'-carotenal and β-cyclocitral via Norrish type II reactions .

Synthetic Routes

Key laboratory synthesis methods include :

-

Wittig reaction : Using β-ionylideneacetaldehyde and 2-oxopropyltriphenylphosphonium chloride.

-

Oxidative cleavage : Of β-carotene with MnO₂ or other oxidizing agents, yielding a mixture of apocarotenoids.

Biological Implications

-

Antioxidant-prooxidant swap : Photochemical degradation generates free radicals linked to oxidative stress .

-

Gene regulation : Antagonism of RAR/RXR signaling modulates retinoic acid–responsive genes, impacting cellular differentiation and metabolism .

This multifaceted reactivity positions this compound as a critical metabolite influencing both redox balance and nuclear receptor signaling in biological systems.

Applications De Recherche Scientifique

Molecular Mechanisms

β-Apo-13-carotenone has been shown to interact with RXRα, a critical nuclear receptor involved in various biological processes, including cell differentiation and metabolism. Research indicates that β-apo-13-carotenone inhibits the transactivation of RXRα without interfering with coactivator binding, suggesting a unique mechanism of action compared to other known antagonists . Specifically, it induces the formation of a transcriptionally silent RXR tetramer, which prevents the activation of target genes by retinoic acid .

Table 1: Molecular Interactions of β-Apo-13-Carotenone

Gene Regulation

β-Apo-13-carotenone's ability to modulate gene expression has been a focal point in studies examining its role in cancer biology. For instance, it has been shown to inhibit the expression of caspase 9 in mammary carcinoma cells, indicating its potential as a therapeutic agent in cancer treatment . This inhibition is significant as caspase 9 is a key player in apoptotic pathways.

Case Study: Inhibition of Caspase 9 Expression

In a study involving MCF-7 breast cancer cells, treatment with β-apo-13-carotenone resulted in a marked reduction in caspase 9 mRNA levels when combined with 9-cis-retinoic acid. This suggests that β-apo-13-carotenone can effectively modulate apoptotic signaling pathways, potentially leading to therapeutic applications in cancer management .

Potential Therapeutic Applications

The unique properties of β-apo-13-carotenone as an RXR antagonist suggest several potential therapeutic applications:

- Cancer Therapy : Its ability to inhibit RXR-mediated gene expression may provide a novel approach to cancer treatment by modulating pathways involved in cell survival and apoptosis.

- Metabolic Disorders : Given RXR's role in metabolism, β-apo-13-carotenone could be explored for its effects on metabolic regulation.

- Nutritional Supplements : As a carotenoid derivative, it may have applications in dietary supplements aimed at improving health outcomes related to vitamin A metabolism.

Mécanisme D'action

D’Orenone exerts its effects by interfering with the PIN2-mediated auxin transport network in the root apex. It lowers the auxin concentration in trichoblasts via PIN2-mediated auxin efflux, which is essential for root hair growth . Additionally, D’Orenone functions as an antagonist of the retinoid X receptor alpha (RXRα), competing with 9-cis-retinoic acid for binding and inhibiting its activation .

Comparaison Avec Des Composés Similaires

D'Orenone est structurellement similaire à d'autres apocaroténoïdes dérivés du clivage oxydatif des caroténoïdes. Des composés similaires comprennent :

β-Apo-13-carotenone :

Strigolactones : Ce sont des hormones végétales dérivées des caroténoïdes qui jouent un rôle dans la ramification des pousses et le développement des racines.

Acides trisporiques : Ce sont des facteurs morphogénétiques impliqués dans la reproduction sexuée des zygomycètes et sont dérivés de la même voie biosynthétique que D'Orenone.

D'Orenone est unique dans son rôle spécifique dans le blocage de la croissance des poils racinaires et ses applications thérapeutiques potentielles en tant qu'antagoniste de RXRα .

Activité Biologique

Beta-apo-13-carotenone (β-apo-13-carotenone) is a significant metabolite derived from the eccentric cleavage of β-carotene, a well-known carotenoid. This compound has attracted attention due to its unique biological activities, particularly its role as a modulator of retinoid X receptor (RXR) signaling pathways. This article delves into the biological activity of β-apo-13-carotenone, highlighting its mechanisms of action, effects on cellular processes, and potential implications in health and disease.

β-Apo-13-carotenone functions primarily as an antagonist of RXRα, a nuclear receptor that plays a crucial role in regulating gene expression in response to retinoids. Research indicates that β-apo-13-carotenone can inhibit the activation of RXRα by 9-cis-retinoic acid (9cRA), a naturally occurring ligand. This antagonistic effect has been observed at remarkably low concentrations, with effective inhibition noted at levels as low as 1 nM .

Molecular Interactions

Molecular modeling studies suggest that β-apo-13-carotenone interacts with RXRα similarly to other known antagonists. Specifically, it induces tetramerization of RXRα's ligand-binding domain (LBD), leading to the formation of a transcriptionally inactive complex. This contrasts with other antagonists like UVI3003, which do not induce such oligomerization .

Biological Effects

The biological effects of β-apo-13-carotenone extend beyond RXR modulation. It has been shown to influence various cellular processes:

- Gene Expression Regulation : By antagonizing RXRα, β-apo-13-carotenone alters the expression of genes regulated by retinoids, including those involved in cell differentiation and apoptosis .

- Cellular Uptake and Metabolism : Studies indicate that β-apo-13-carotenone is rapidly taken up by intestinal cells and extensively metabolized, suggesting its bioavailability and potential physiological relevance .

Case Studies and Research Findings

Several studies have investigated the biological activity of β-apo-13-carotenone:

Study 1: RXRα Antagonism

In a study assessing the effects of various β-apocarotenoids on RXRα activation, β-apo-13-carotenone was identified as the most potent antagonist among tested compounds. The study utilized transactivation assays to measure the inhibition of 9cRA-induced gene expression, demonstrating significant antagonistic properties across multiple experiments .

Study 2: Tetramerization Induction

Another research effort focused on elucidating the mechanism behind β-apo-13-carotenone's effects on RXRα transcriptional activity. The findings revealed that this compound induces tetramerization of RXRα's LBD, which is critical for its function as a transcriptional regulator .

Study 3: Dietary Sources and Absorption

Research examining dietary sources indicated that β-apo-13-carotenone is present in various foods and can be absorbed into the bloodstream. However, its rapid degradation raises questions about its long-term bioactivity within the body .

Comparative Table of Biological Activities

| Compound | Biological Activity | Effective Concentration |

|---|---|---|

| This compound | Antagonizes RXRα activation | 1 nM |

| UVI3003 | Antagonist but does not induce tetramerization | N/A |

| Beta-Apo-12’-Carotenoic Acid | Moderate antagonist | 96% inhibition |

| Beta-Apo-8’-Carotenal | Partial antagonist | 73%-78% inhibition |

Propriétés

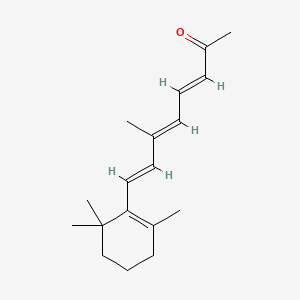

IUPAC Name |

(3E,5E,7E)-6-methyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-3,5,7-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O/c1-14(8-6-10-16(3)19)11-12-17-15(2)9-7-13-18(17,4)5/h6,8,10-12H,7,9,13H2,1-5H3/b10-6+,12-11+,14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTNVRPIHJRBCI-LUXGDSJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=O)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.